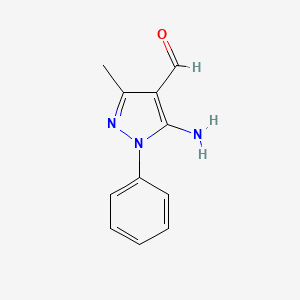

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position. These structural features make it a versatile building block in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another method includes the multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . These reactions are typically carried out under acidic or basic conditions, with catalysts such as sodium ascorbate, [HMIM]C(NO2)3, or NiFe2O4 nanoparticles .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.

Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of several pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which were evaluated for their cytotoxicity against cancer cells. Some derivatives showed IC50 values as low as 60 nM against gastric cancer cells, indicating potent anticancer properties .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. The ability to modify the structure of the pyrazole ring allows for the tuning of biological activity, making it a versatile scaffold in drug design .

Synthesis of Novel Compounds

Multicomponent Reactions

this compound plays a significant role in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. These reactions can lead to the formation of various derivatives with potential biological activities. For example, one-pot reactions involving this compound have been reported to yield pyran and pyridine derivatives, which were subsequently tested for biological activity .

Agrochemical Applications

Pesticide Development

In agrochemistry, derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole have been explored for their potential use as pesticides. The bioactive nature of pyrazole compounds makes them suitable candidates for developing new agrochemicals that can target specific pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

- 5-Amino-3-methyl-1-phenylpyrazole

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde

- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: Compared to similar compounds, 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is unique due to its specific functional groups and structural configuration. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5-APHC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

5-APHC is characterized by its pyrazole core, which is known for its ability to interact with various biological targets. The molecular formula of 5-APHC is C11H11N3O, and it features an aldehyde functional group that enhances its reactivity and biological potential.

The biological activity of 5-APHC is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, blocking enzymatic activities critical for various cellular processes. Notably, pyrazole derivatives have shown inhibitory effects on key kinases involved in cancer progression, including BRAF(V600E), EGFR, and Aurora-A kinase .

Antitumor Activity

Research indicates that 5-APHC and related pyrazole derivatives exhibit promising antitumor properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and hepatocellular carcinoma (HepG2) cells. The cytotoxic effects were assessed using assays such as the Alamar Blue reduction assay, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of 5-APHC Derivatives Against Cancer Cell Lines

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives including 5-APHC have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Antibacterial Activity

5-APHC has also been studied for its antibacterial activity. Research shows that certain pyrazole derivatives exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-APHC is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity against various targets. For example, the introduction of different functional groups has been linked to enhanced cytotoxicity and selectivity towards cancer cells .

Case Studies

- Combination Therapy in Breast Cancer : A study evaluated the synergistic effects of combining 5-APHC with doxorubicin in MCF7 and MDA-MB-231 breast cancer cell lines. The results indicated a significant enhancement in cytotoxicity when used together compared to either agent alone, highlighting the potential for combination therapies in improving treatment outcomes for resistant cancer subtypes .

- In Vivo Studies : Preliminary in vivo studies using murine models have shown that pyrazole derivatives can effectively reduce tumor size while exhibiting manageable toxicity profiles, suggesting their viability as therapeutic agents .

Propriétés

IUPAC Name |

5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUZLTADOLMXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: This compound exhibits intriguing structural features. [] The bond lengths within the molecule suggest a polarization of its electronic structure. Additionally, it forms hydrogen bonds, creating puckered sheets with R(10)(8)(34) ring motifs. This hydrogen bonding involves both O-H...N and N-H...O interactions. [] Further intermolecular interactions are observed through aromatic pi-pi stacking between adjacent sheets. []

Q2: How can this compound be used in the synthesis of other compounds?

A2: This compound serves as a versatile building block for creating diverse pyrazolo-fused heterocycles. Researchers have successfully synthesized various substituted pyrazolo[3,4-b]pyridines [] and pyrazolo[4′,3′:5,6]pyrido[2,3-d]-pyrimidinones and -1,2,3-triazinones using this compound as a starting material. [] This highlights its potential in developing new compounds with potentially valuable properties.

Q3: Are there any spectroscopic studies available for this compound?

A3: Yes, researchers have investigated the compound using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These studies provide valuable insights into the vibrational frequencies, molecular motions, and electronic environment of the molecule. While the specific details of these analyses are not provided in the abstract, this information likely contributes to a deeper understanding of the compound's structure and properties.

Q4: Does this compound exhibit any interesting coordination chemistry?

A4: Research indicates that this compound can participate in the formation of macrocyclic complexes with metal ions. [] Specifically, it undergoes self-condensation in the presence of palladium(II) and platinum(II) ions, leading to the creation of novel tetraaza macrocyclic complexes. [] This highlights the compound's ability to act as a ligand and its potential in synthesizing metal-containing compounds with unique properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.